2,3-dihydro-1H-purin-6(7H)-one

Description

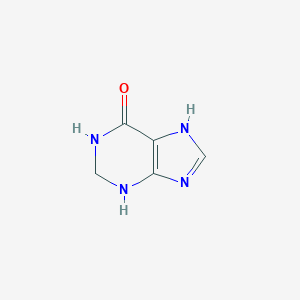

2,3-Dihydro-1H-purin-6(7H)-one (CAS 2487-40-3) is a purine derivative characterized by a thioxo group at position 2 and a ketone at position 4. Its molecular formula is C₅H₄N₄OS, with a melting point of 344–348°C and a predicted pKa of 8.02, indicating moderate basicity . This compound is also known as 2-mercaptohypoxanthine or 2-thioxanthine, with synonyms including 6-hydroxy-2-mercaptopurine and 2-thio-6-oxopurine . Its structure features a partially saturated purine core, distinguishing it from fully aromatic purines like hypoxanthine. The thioxo group enhances reactivity, enabling participation in hydrogen bonding and metal coordination, which is critical for biological interactions .

Properties

CAS No. |

176181-61-6 |

|---|---|

Molecular Formula |

C5H6N4O |

Molecular Weight |

138.13 g/mol |

IUPAC Name |

1,2,3,7-tetrahydropurin-6-one |

InChI |

InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1,8H,2H2,(H,6,7)(H,9,10) |

InChI Key |

CGTXYEVJPWEPGW-UHFFFAOYSA-N |

SMILES |

C1NC2=C(C(=O)N1)NC=N2 |

Canonical SMILES |

C1NC2=C(C(=O)N1)NC=N2 |

Synonyms |

6H-Purin-6-one, 1,2,3,7-tetrahydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Thioxo-2,3-dihydro-1H-purin-6(9H)-one Derivatives

- 3-(3,4-Dimethoxyphenethyl) Substituent (Compound 14) : Synthesized via formamide-mediated cyclization of intermediate 13, this derivative exhibits altered electronic properties due to electron-donating methoxy groups. Its ¹H NMR shows aromatic protons at δ 6.77–6.88 and distinct N–H signals (δ 13.84, 12.48), confirming hydrogen-bonding capacity .

- 3-(2-Ethoxypropyl) Substituent : Crystallographic data (PDB 4DL1) reveal that the sulfur atom interacts with the methyl group of myeloperoxidase (MPO), highlighting the role of substituents in enzyme inhibition .

Alkyl-Substituted Analogues

Amino-Substituted Analogues

- 2-Amino-1H-purin-6(7H)-one (CAS 73-40-5): Replacing the thioxo group with an amino group reduces acidity (pKa ~6.5) and alters hydrogen-bonding patterns. This compound’s sulfate salt (CAS 10333-92-3) shows improved aqueous solubility .

- 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 578-76-7): Methylation at N7 shifts tautomeric equilibrium toward the keto form, as evidenced by UV/Vis spectral shifts .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.